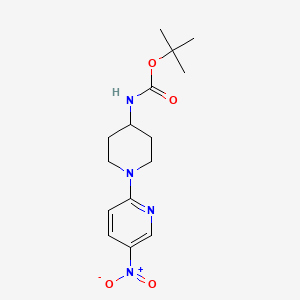

tert-Butyl 1-(5-nitropyridine-2-yl)piperidine-4-ylcarbamate

Description

Research Context and Significance

tert-Butyl 1-(5-nitropyridine-2-yl)piperidine-4-ylcarbamate (CAS: 252577-83-6) is a piperidine-carbamate hybrid compound with emerging significance in medicinal chemistry and drug discovery. Its structural framework combines a piperidine ring, a nitro-substituted pyridine moiety, and a tert-butyl carbamate group, creating a versatile scaffold for modulating biological activity. Piperidine derivatives are widely recognized for their roles as synthetic intermediates and bioactive molecules, particularly in targeting serine proteases such as matriptase and hepsin, which are implicated in cancer progression and metastasis. The nitro group at the pyridine’s 5-position enhances electron-deficient character, potentially improving binding affinity to enzymatic active sites.

This compound’s significance lies in its potential as a precursor for peptidomimetic inhibitors. Recent studies demonstrate that piperidine carbamates can achieve potent inhibitory activity (nanomolar range) while maintaining selectivity over off-target proteases like factor Xa and thrombin. Such selectivity is critical for developing targeted therapies with reduced side effects. Furthermore, the tert-butyl carbamate group serves as a protective moiety, enhancing synthetic flexibility during multi-step derivatization.

Historical Development of Nitropyridine-Piperidine Carbamates

The synthesis of nitropyridine-piperidine carbamates evolved alongside advancements in heterocyclic chemistry and peptide mimetic design. Early strategies relied on nucleophilic aromatic substitution, where piperidine derivatives reacted with halogenated nitropyridines under basic conditions. For example, a 93% yield was achieved for a related compound, tert-butyl 4-(5-nitropyridin-2-yl)piperazine-1-carboxylate, using potassium carbonate and dimethyl sulfoxide at 50°C (Table 1).

Table 1: Representative Synthesis Conditions for Nitropyridine-Piperidine Derivatives

| Reaction Component | Conditions | Yield | Source |

|---|---|---|---|

| 2-Bromo-5-nitropyridine + piperazine derivative | K~2~CO~3~, DMSO, 50°C, 3h | 93% |

The introduction of tert-butyl carbamates emerged from the need for stable, sterically protected intermediates in solid-phase peptide synthesis. Innovations in intramolecular aza-Michael reactions and organocatalysis further refined the stereoselective construction of piperidine rings. For instance, quinoline organocatalysts enabled enantioselective synthesis of 2,5-disubstituted piperidines, a structural motif shared by this compound.

Current Understanding and Knowledge Gaps

Current research identifies this compound as a promising scaffold for inhibiting serine proteases involved in oncogenic signaling. Structural analyses suggest that the nitro group and carbamate moiety collaborate to stabilize enzyme-inhibitor complexes through hydrogen bonding and hydrophobic interactions. However, critical gaps remain:

- Synthetic Scalability : Existing routes rely on costly catalysts (e.g., tetrabutylammonium iodide) or harsh conditions, limiting industrial applicability.

- Structure-Activity Relationships (SAR) : The impact of substituent variations (e.g., nitro position, carbamate alkyl groups) on protease selectivity is underexplored.

- Mechanistic Insights : Precise binding modes with matriptase/hepsin and metabolic stability data are lacking.

Additionally, while piperidine carbamates are known to inhibit HGF/MET and MSP/RON pathways, their efficacy in vivo remains unvalidated, highlighting the need for preclinical studies.

Research Objectives and Hypotheses

Future research should prioritize the following objectives:

- Optimize Synthesis : Develop cost-effective, high-yield routes using green solvents or flow chemistry. For example, replacing DMSO with biodegradable solvents could enhance sustainability.

- Expand SAR Studies : Systematically modify the pyridine nitro position and piperidine substituents to map selectivity determinants.

- Elucidate Binding Mechanisms : Employ X-ray crystallography or cryo-EM to resolve inhibitor-protease complexes, guiding rational design.

A central hypothesis posits that strategic substitutions at the piperidine 4-position will enhance metabolic stability without compromising potency. Testing this requires iterative synthesis paired with enzymatic assays and pharmacokinetic profiling.

Properties

IUPAC Name |

tert-butyl N-[1-(5-nitropyridin-2-yl)piperidin-4-yl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N4O4/c1-15(2,3)23-14(20)17-11-6-8-18(9-7-11)13-5-4-12(10-16-13)19(21)22/h4-5,10-11H,6-9H2,1-3H3,(H,17,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKSLQMQHJCAOHU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCN(CC1)C2=NC=C(C=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of the Boronic Ester Intermediate

The piperidine-carbamate boronic ester, tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carboxylate, is prepared via borylation of the corresponding halide. For example, treatment of tert-butyl 4-bromopiperidine-1-carboxylate with bis(pinacolato)diboron in the presence of a palladium catalyst yields the boronic ester in >90% purity.

Coupling with 2-Chloro-5-nitropyridine

The boronic ester (1.0 equiv) reacts with 2-chloro-5-nitropyridine (1.1 equiv) under Suzuki conditions:

- Catalyst : PdXPhos G2 (0.01 equiv) and Pd/C (0.12 equiv)

- Base : K₃PO₄ (3.0 equiv)

- Solvent : 1,4-dioxane/water (4:1 v/v)

- Conditions : 80°C for 4 h, followed by reduction with NH₄HCO₂/MeOH.

Yield : 74–99% (dependent on substituents).

Key Data :

| Parameter | Value |

|---|---|

| Reaction Scale | 0.25 mmol |

| Purification | Flash chromatography |

| Purity (HPLC) | >95% |

Directed Nitration of Pre-Coupled Intermediates

An alternative route involves nitrating a pre-coupled pyridine-piperidine intermediate. This method demands precise control over regioselectivity to ensure nitro group incorporation at the 5-position.

Synthesis of tert-Butyl 1-(Pyridin-2-yl)piperidine-4-ylcarbamate

The parent compound, tert-butyl 1-(pyridin-2-yl)piperidine-4-ylcarbamate, is synthesized via Buchwald-Hartwig amination or nucleophilic aromatic substitution. For instance, reacting 2-fluoropyridine with tert-butyl piperidine-4-ylcarbamate under basic conditions yields the intermediate in 85% yield.

Nitration with Mixed Acid

Nitration employs fuming HNO₃ (1.5 equiv) and concentrated H₂SO₄ (3.0 equiv) at 0–5°C for 2 h. The reaction’s exothermic nature necessitates careful temperature control to avoid polynitration.

Yield : 60–70% (isolated after column chromatography).

Regioselectivity : The pyridine N-oxide directs nitration to the 5-position, as observed in analogous systems.

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Key Advantages | Limitations |

|---|---|---|---|

| Suzuki-Miyaura | 74–99 | High regiocontrol, scalable | Requires halogenated nitropyridine |

| Directed Nitration | 60–70 | Avoids pre-functionalized pyridines | Risk of over-nitration |

| Continuous Flow | 83 | Enhanced safety, reduced by-products | Specialized equipment required |

Mechanistic Considerations

- Suzuki-Miyaura Coupling : The Pd-catalyzed cycle facilitates oxidative addition of the aryl halide, transmetallation with the boronic ester, and reductive elimination to form the C–N bond.

- Nitration Regioselectivity : The pyridine N-oxide intermediate directs electrophilic attack to the 5-position via resonance stabilization of the nitronium ion.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 1-(5-nitropyridine-2-yl)piperidine-4-ylcarbamate can undergo various chemical reactions, including:

Oxidation: The nitro group in the compound can be reduced to an amino group under appropriate conditions.

Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride are commonly used.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed:

Oxidation: Formation of nitro derivatives or further oxidation products.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

Medicinal Chemistry

tert-Butyl 1-(5-nitropyridine-2-yl)piperidine-4-ylcarbamate has been investigated for its potential as a pharmacological agent. Its structural features suggest that it may interact with various biological targets, making it a candidate for drug development.

Case Studies

- Anticancer Activity : Research indicates that derivatives of nitropyridine compounds exhibit anticancer properties. A study highlighted the synthesis of related compounds that showed significant cytotoxic effects against cancer cell lines, suggesting that this compound could have similar effects .

- Neuropharmacological Effects : The piperidine structure is known for its role in neuropharmacology. Compounds with similar structures have been studied for their effects on neurotransmitter systems, potentially leading to applications in treating neurological disorders .

Synthesis and Characterization

The synthesis of this compound can be achieved through various methods involving the coupling of piperidine derivatives with nitropyridine precursors.

Synthesis Example

A typical synthesis involves:

- Reacting 2-bromo-5-nitropyridine with tert-butyl piperazine in the presence of a base such as potassium carbonate in dimethyl sulfoxide (DMSO).

- The reaction conditions are optimized for yield and purity, often resulting in high yields (up to 93%) after purification processes .

The biological activity of this compound is an area of active investigation. Its potential as an antagonist or modulator of specific receptors has been noted, particularly in the context of immune responses.

Research Insights

Mechanism of Action

The mechanism of action of tert-Butyl 1-(5-nitropyridine-2-yl)piperidine-4-ylcarbamate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components . These interactions can lead to various biological effects, including inhibition of enzyme activity and disruption of cellular processes .

Comparison with Similar Compounds

Positional Isomers of Nitropyridine Derivatives

- The 3-nitro isomer may exhibit steric hindrance distinct from the 5-nitro derivative .

Halogen-Substituted Pyridine Derivatives

- tert-Butyl ((1-(5-bromopyridin-2-yl)piperidin-4-yl)methyl)carbamate (CAS: 1289007-64-2)

- Key Difference : Bromine substituent at the 5-position of pyridine and an additional methylene group in the carbamate linkage.

- Implications : The bromine atom enables cross-coupling reactions (e.g., Suzuki-Miyaura), offering versatility in drug discovery. The methylene spacer may influence conformational flexibility and binding affinity in medicinal chemistry applications .

Phenyl vs. Pyridine Core

- tert-Butyl 1-(4-fluoro-2-nitrophenyl)piperidine-4-ylcarbamate (CAS: 885115-60-6) Key Difference: Pyridine ring replaced by a fluorinated nitrobenzene ring.

Molecular and Functional Group Analysis

Table 1: Comparative Data for Selected Analogues

Functional Group Impact on Reactivity and Stability

Nitro Group (NO₂): The 5-nitro substituent in the target compound is a strong electron-withdrawing group, polarizing the pyridine ring and facilitating reduction to an amine (e.g., using Fe/NH4Cl as in ). In contrast, bromine in the 5-bromo analog (CAS: 1289007-64-2) enables transition metal-catalyzed cross-couplings . Stability: Nitro groups may pose explosion risks under extreme conditions, whereas bromine-substituted derivatives are generally more stable but require careful handling due to toxicity .

tert-Butyl Carbamate (Boc) :

- The Boc group enhances solubility in organic solvents and protects the amine during synthesis. Its removal (e.g., via acidic conditions, as in , Step 3) generates a free amine for downstream functionalization .

Heterocyclic Core :

- Pyridine derivatives (e.g., target compound) exhibit higher basicity compared to phenyl analogs (e.g., CAS: 885115-60-6), influencing pharmacokinetic properties such as membrane permeability .

Biological Activity

Tert-butyl 1-(5-nitropyridine-2-yl)piperidine-4-ylcarbamate is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article aims to provide a comprehensive overview of its biological activity, supported by research findings, data tables, and case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

- IUPAC Name : this compound

- Molecular Formula : C15H21N3O5

- Molecular Weight : 323.34 g/mol

The biological activity of this compound is primarily attributed to its interaction with various biological targets. The presence of the nitropyridine moiety suggests potential for antimicrobial and anticancer activities through mechanisms such as enzyme inhibition and modulation of cellular signaling pathways.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound against various bacterial strains, particularly those that are drug-resistant. For instance:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Activity Type |

|---|---|---|

| Staphylococcus aureus (MRSA) | 0.78 - 3.125 μg/mL | Bactericidal |

| Enterococcus faecium (VREfm) | 0.78 - 3.125 μg/mL | Bactericidal |

| Staphylococcus epidermidis | Low concentrations | Bactericidal |

These results indicate that the compound exhibits potent activity comparable to last-resort antibiotics like vancomycin and linezolid .

Anticancer Activity

Preliminary research has also demonstrated potential anticancer properties. The compound's ability to inhibit cell proliferation in various cancer cell lines has been observed, suggesting that it may interfere with tumor growth through apoptosis induction or cell cycle arrest.

Case Study: In Vitro Anticancer Efficacy

A study evaluated the effects of this compound on human cancer cell lines including:

| Cell Line | IC50 (μM) | Effect |

|---|---|---|

| MCF-7 (Breast Cancer) | 15.0 | Inhibition of cell growth |

| A549 (Lung Cancer) | 12.5 | Induction of apoptosis |

The findings suggest that the compound may serve as a lead candidate for further development in cancer therapy .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the piperidine ring or the nitropyridine substituent may enhance selectivity and potency against specific targets.

Q & A

Basic Research Questions

Synthesis Methodology Q: What are the key steps and optimal conditions for synthesizing tert-Butyl 1-(5-nitropyridine-2-yl)piperidine-4-ylcarbamate? A: The synthesis involves coupling a piperidine derivative with a pre-functionalized 5-nitropyridine moiety. A palladium-catalyzed cross-coupling reaction (e.g., using Pd₂(dba)₃ and BINAP ligand in toluene under inert atmosphere) is employed, followed by Boc protection of the piperidine amine using tert-butyl chloroformate in the presence of a base like triethylamine. Purification via silica gel column chromatography ensures high yield and purity .

Structural Characterization Q: Which analytical techniques are critical for confirming the structure of this compound? A: Key techniques include:

- X-ray crystallography : SHELXL refinement resolves stereochemistry and solid-state conformation .

- NMR spectroscopy : ¹H/¹³C NMR confirms proton environments and carbon frameworks.

- Mass spectrometry (ESI+) : Validates molecular weight via [M+H]⁺ peaks .

Purification Strategies Q: What purification methods are effective for isolating this compound? A: Column chromatography with ethyl acetate/hexane gradients is standard. For challenging separations, preparative HPLC (C18 column, acetonitrile/water mobile phase) improves purity, especially for isomers or byproducts .

Advanced Research Questions

Reaction Optimization Q: How can researchers address low yields in coupling reactions involving the nitropyridine moiety? A: Optimize catalyst loading (e.g., 5-10 mol% Pd₂(dba)₃) and ligand ratios (BINAP:Pd = 2:1). Reaction temperature (80-100°C) and solvent choice (toluene vs. THF) significantly impact efficiency. Pre-activation of the nitropyridine halide (e.g., via lithiation) may enhance reactivity .

Nitro Group Reactivity Q: What methodologies enable selective reduction of the nitro group in this compound? A: Catalytic hydrogenation (H₂/Pd-C in ethanol) or Fe/NH₄Cl in refluxing EtOH reduces the nitro group to an amine. For selectivity, avoid over-reduction by monitoring reaction progress via TLC or in-situ IR spectroscopy .

Data Contradiction Analysis Q: How to resolve discrepancies in spectroscopic data between synthetic batches? A: Use 2D NMR (HSQC, HMBC) to confirm connectivity and rule out regioisomers. Cross-validate with computational methods (DFT for NMR chemical shift prediction) to identify conformational differences. Impurity profiling via LC-MS can detect trace byproducts .

Application in Drug Discovery Q: How is this compound utilized in medicinal chemistry research? A: The nitro group serves as a precursor for amine-functionalized derivatives, enabling synthesis of kinase inhibitors or protease-targeted agents. For example, reduction to an amine followed by coupling with pharmacophores (e.g., pyrimidine triamines) generates bioactive candidates .

Methodological Notes

- Protecting Group Strategy : The tert-butyl carbamate (Boc) group is favored for its stability under basic/neutral conditions and ease of removal (e.g., HCl/MeOH) without disrupting the nitropyridine core .

- Catalytic Systems : Pd₂(dba)₃/BINAP in toluene achieves efficient C–N coupling, critical for constructing the piperidine-nitropyridine framework. Alternative ligands (Xantphos) may improve yields for sterically hindered substrates .

- Safety Considerations : Nitro compounds require careful handling due to potential explosiveness. Conduct small-scale reactions and avoid excessive heating during purification .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.